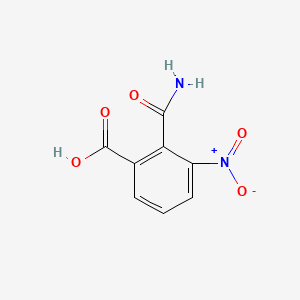
2-Carbamoyl-3-nitrobenzoic acid
Descripción general
Descripción
2-Carbamoyl-3-nitrobenzoic acid is an organic compound with the CAS Number: 77326-45-5 . It has a molecular weight of 210.15 .
Molecular Structure Analysis
The molecular formula of 2-Carbamoyl-3-nitrobenzoic acid is C8H6N2O5 . Its average mass is 210.144 Da and its monoisotopic mass is 210.027664 Da .Physical And Chemical Properties Analysis
2-Carbamoyl-3-nitrobenzoic acid is a powder .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-Carbamoyl-3-nitrobenzoic acid, through its derivatives, plays a significant role in synthesis and structural chemistry. For instance, the synthesis and supramolecular structure of the first alkaline earth 2-carbamoyl-4-nitrobenzoate were studied, revealing insights into the formation of a unique crystal structure involving hexaaquamagnesium(II) cation and 2-carbamoyl-4-nitrobenzoic acid anion (Srinivasan, Shetgaonkar, & Raghavaiah, 2009).
Chemical Synthesis Applications
The compound is utilized in the synthesis of various chemical structures. For example, the solid-phase synthesis of 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones was described, using 4-fluoro-3-nitrobenzoic acid as a tether to a solid support (Lee, Murray, & Rivero, 1997).
Biochemical Applications
The compound has applications in biochemistry, such as in the determination of tissue sulfhydryl groups using a water-soluble aromatic disulfide synthesized from 2-nitrobenzoic acid (Ellman, 1959). Additionally, the carbamoylating potential of 1-(2-chloroethyl)-1-nitrosoureas was studied, revealing insights into enzymatic interactions and inhibition, highlighting the compound's utility in understanding biological mechanisms (Stahl, Krauth-Siegel, Schirmer, & Eisenbrand, 1987).
Environmental Applications
2-Carbamoyl-3-nitrobenzoic acid is also significant in environmental studies. For instance, a rapid evaluation of the substrate specificity of 3-nitrobenzoic acid dioxygenase was conducted using the Saltzman reagent, which is essential for understanding the biodegradation of nitroaromatic compounds, crucial in environmental pollution control (Tomita, Katsuyama, & Ohnishi, 2021).
Materials Science Applications
The compound finds applications in materials science, such as in the synthesis of luminescent metal-organic frameworks for white-light emission and the detection of nitroaromatic explosives, showcasing its versatility in materials chemistry and sensor technology (Xie et al., 2015).
Pharmaceutical Research
In pharmaceutical research, 2-Carbamoyl-3-nitrobenzoic acid derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, exemplifying the compound's relevance in medicinal chemistry (Fakhr et al., 2009).
Safety And Hazards
The safety data sheet for 2-Carbamoyl-3-nitrobenzoic acid indicates that it may cause serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Propiedades
IUPAC Name |
2-carbamoyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c9-7(11)6-4(8(12)13)2-1-3-5(6)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLWGHRTQOYFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331338 | |
| Record name | 2-carbamoyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carbamoyl-3-nitrobenzoic acid | |
CAS RN |
77326-45-5 | |
| Record name | 2-carbamoyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)
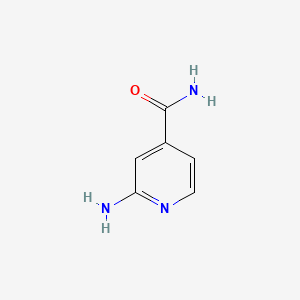
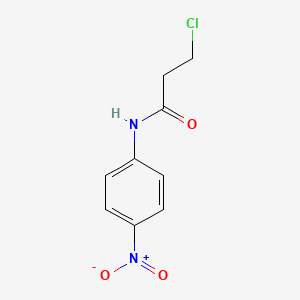

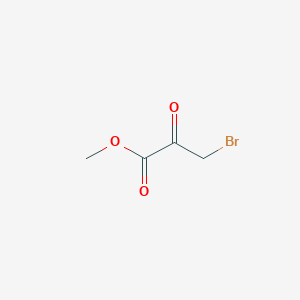
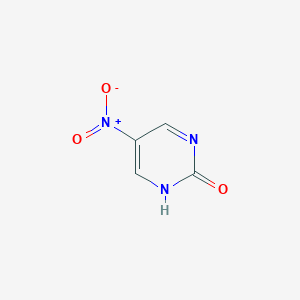

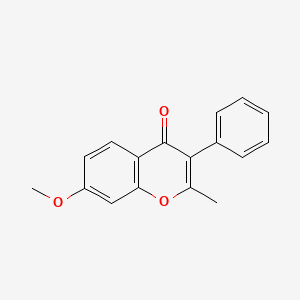


![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)
![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)
![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)
![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)